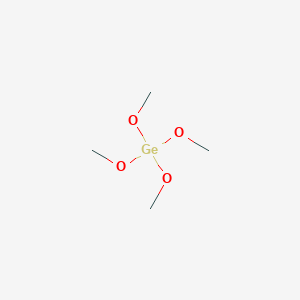

Tetramethoxygermane

Description

Contextualization within Germanium Alkoxide Chemistry

Tetramethoxygermane is a representative member of the broader class of germanium alkoxides, which are compounds featuring germanium-oxygen-carbon linkages, typically with the general formula Ge(OR)4, where R represents an alkyl or aryl group. nih.gov These germanium alkoxides serve as crucial building blocks and precursors in various chemical syntheses and material fabrication processes. azonano.comacs.orgnih.gov

The synthesis of tetramethoxygermane can be achieved through several routes. One method involves the reaction of methoxygermane with trimethyloxonium (B1219515) chloride. cymitquimica.com Alternatively, it can be prepared via transesterification reactions, where tetramethoxygermane reacts with diols to form more complex cyclic or spiro-germanium structures. lmu.de Germanium alkoxides, including TMG, are known to be highly reactive towards water, undergoing rapid hydrolysis and condensation reactions. nih.gov This inherent reactivity is a key characteristic that influences their handling and application in chemical processes.

Significance in Modern Materials Science and Synthetic Chemistry

Tetramethoxygermane plays a vital role in modern materials science, primarily as a precursor for the deposition of germanium-containing thin films. Its volatility and thermal properties make it suitable for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) techniques. Specifically, TMG has been employed in the synthesis of germanium oxide (GeO2) thin films, which are critical components in advanced electronic and optical devices. acs.orgnih.gov Research has explored laser-induced decomposition of TMG for the chemical vapor deposition of reactive organooxogermanium polymers, demonstrating its utility in creating specialized film properties. csic.esrsc.org Furthermore, tetramethoxygermane has been utilized in the synthesis of germanium telluride materials, which are important for applications in phase-change memory and photovoltaic devices. google.com

In synthetic chemistry, TMG serves as a versatile reagent. Its ability to undergo transesterification with various diols allows for the construction of intricate germanium-containing molecular architectures, such as spiro-germanes. lmu.de It has also been used in reactions with organolithium reagents, highlighting its utility in forming new germanium-carbon bonds and creating complex organogermanium structures. colab.wsdntb.gov.ua

Historical Perspectives on Germanium Alkoxides Research

The study of organogermanium compounds, the broader family to which tetramethoxygermane belongs, has a history dating back to the late 19th century. The first organogermanium compound, tetraethylgermane, was synthesized by Clemens Winkler in 1887. wikipedia.orgscribd.com However, the field of organogermanium chemistry has historically been less extensively developed compared to its counterparts in Group 14, such as organosilicon and organotin compounds, partly due to the higher cost of germanium. wikipedia.org

Research into germanium alkoxides specifically gained significant traction in the 1970s, spurred by the synthesis of water-soluble organic germanium compounds that exhibited notable biological activities. researchgate.net While early research focused on biological applications, the use of germanium alkoxides as precursors in materials science, particularly for thin-film deposition via CVD and ALD, has seen substantial growth in more recent decades. azonano.comacs.orgnih.gov Studies investigating the hydrolysis and condensation behavior of germanium alkoxides, including tetramethoxygermane, using advanced spectroscopic techniques like X-ray absorption fine structure and Raman spectroscopy, began to provide deeper structural insights into these compounds in the early 2000s. nih.gov The development of laser-induced decomposition methods for TMG in the early 1990s further expanded its potential applications in materials synthesis. csic.esrsc.org

Tetramethoxygermane: Key Properties

| Property | Value | Source |

| Chemical Formula | C4H12GeO4 | cymitquimica.comnih.gov |

| Molecular Weight | 196.77 g/mol | cymitquimica.comnih.gov |

| IUPAC Name | tetramethoxygermane | nih.gov |

| Synonyms | Germanium methoxide (B1231860), Tetramethoxygermanium, Germanium(IV) methoxide | cymitquimica.comnih.gov |

| Reactivity | Reactive with water vapor, undergoes hydrolysis and condensation | cymitquimica.comnih.gov |

| Analytical Methods | Gas chromatography, Liquid chromatography | cymitquimica.com |

| Synthesis Method Example | Reaction of methoxygermane with trimethyloxonium chloride | cymitquimica.com |

Properties

IUPAC Name |

tetramethoxygermane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12GeO4/c1-6-5(7-2,8-3)9-4/h1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOVYJCRYLWRLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Ge](OC)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12GeO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347321 | |

| Record name | Tetramethoxygermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

992-91-6 | |

| Record name | Tetramethoxygermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Germanium (IV) methoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tetramethoxygermane

Laboratory Synthesis Approaches

The most common laboratory-scale synthesis of tetramethoxygermane involves the reaction of a suitable germanium precursor with methanol (B129727). Germanium tetrachloride (GeCl₄) is a widely used precursor for this purpose. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

GeCl₄ + 4CH₃OH + 4C₂H₅NH₂ → Ge(OCH₃)₄ + 4C₂H₅NH₃Cl

Another common approach utilizes sodium methoxide (B1231860) (NaOCH₃) as the base and methoxide source. In this reaction, germanium tetrachloride is treated with four equivalents of sodium methoxide, typically in an inert solvent, to yield tetramethoxygermane and sodium chloride. The solid sodium chloride byproduct can then be removed by filtration.

While less common, germanium dioxide (GeO₂) can also serve as a precursor. This method generally requires more forcing conditions, such as high temperatures and pressures, to facilitate the reaction with methanol.

| Precursor | Reagents | General Reaction Conditions | Byproducts | Key Considerations |

|---|---|---|---|---|

| Germanium Tetrachloride (GeCl₄) | Methanol, Amine (e.g., Ethylamine) | Inert solvent, controlled temperature | Ammonium (B1175870) salt (e.g., C₂H₅NH₃Cl) | Requires handling of corrosive GeCl₄ and amine. |

| Germanium Tetrachloride (GeCl₄) | Sodium Methoxide | Inert solvent, anhydrous conditions | Sodium Chloride (NaCl) | Requires preparation or handling of moisture-sensitive sodium methoxide. |

| Germanium Dioxide (GeO₂) | Methanol | Elevated temperature and pressure | Water | Less reactive precursor, requiring more stringent reaction conditions. |

An alternative and promising approach to the synthesis of germanium alkoxides, including tetramethoxygermane, is through direct electrochemical methods. This technique involves the anodic dissolution of a germanium metal electrode in an alcohol, such as methanol, in the presence of a supporting electrolyte.

The process offers a more direct route to the desired product, often with high current efficiency. Research has shown that the anodic dissolution of germanium in absolute alcohols can afford germanium alkoxides. It is postulated that the primary products of the anodic oxidation are alkoxyhalides, which then lead to the final alkoxide product.

While specific details for the large-scale synthesis of tetramethoxygermane via this method are not extensively documented in readily available literature, the principle represents a potentially cleaner and more direct synthetic pathway compared to traditional precursor-based methods.

Mechanistic Investigations of Tetramethoxygermane Formation

The formation of tetramethoxygermane from germanium tetrachloride and methanol is understood to proceed through a series of nucleophilic substitution reactions. The central germanium atom in GeCl₄ is electron-deficient and therefore susceptible to attack by nucleophiles, such as the oxygen atom of methanol.

The reaction mechanism is believed to involve a stepwise replacement of the chloride ions by methoxide groups. The presence of a base is crucial to facilitate the deprotonation of the methanol, forming the more nucleophilic methoxide ion (CH₃O⁻), and to neutralize the HCl produced in each substitution step.

Initial Nucleophilic Attack: A molecule of methanol (or a methoxide ion) attacks the germanium center of GeCl₄, leading to the displacement of a chloride ion and the formation of a trichloromethoxygermane intermediate (GeCl₃(OCH₃)).

Subsequent Substitutions: This process repeats three more times, with each step involving the nucleophilic attack of a methoxide ion and the displacement of a chloride ion.

Role of the Base: The amine or other base present in the reaction mixture reacts with the liberated HCl, preventing the reverse reaction and driving the equilibrium towards the formation of the final product, tetramethoxygermane.

While detailed kinetic and computational studies specifically on the formation of tetramethoxygermane are not widely published, the proposed mechanism is consistent with the well-established principles of nucleophilic substitution at a tetrahedral center, similar to the alcoholysis of other group 14 halides like silicon tetrachloride.

Reactivity and Transformation Pathways of Tetramethoxygermane

Decomposition Mechanisms

The decomposition of tetramethoxygermane can be initiated through several pathways, primarily thermal and laser-induced processes. Understanding these mechanisms is crucial for controlling its transformation into desired germanium-containing materials.

Laser-Induced Decomposition Processes

Laser irradiation of tetramethoxygermane can lead to its decomposition through direct multiphoton absorption or through photosensitization with other molecules. In SF₆-photosensitized decomposition, the laser energy absorbed by SF₆ is transferred to TMG, inducing homogeneous thermolysis without the direct involvement of SF₆ in the final decomposition products csic.es. This process, when carried out in the gas phase, can result in the formation of volatile products such as methane (B114726), carbon monoxide, and methanol (B129727), alongside the deposition of a solid brown material on surfaces csic.es. The specific decomposition products depend on the laser wavelength, energy, and experimental conditions, with studies indicating the formation of methane and carbon monoxide as significant products csic.es. The decomposition can also lead to the formation of polymeric layers containing carbon, hydrogen, oxygen, and germanium csic.es.

Thermal Decomposition Pathways

Thermal decomposition of tetramethoxygermane involves the breakdown of the molecule due to elevated temperatures. While specific pathways for TMG are not as extensively detailed in the provided search results as for other compounds, general principles of alkoxide decomposition suggest the cleavage of Ge-O bonds. Research on similar compounds, like silanes, indicates that thermal decomposition often involves radical mechanisms or concerted reactions, leading to the formation of simpler germanium species, hydrogen, and hydrocarbon fragments rsc.orgresearchgate.net. The thermal stability and decomposition temperatures are influenced by factors such as pressure and the presence of other species. For instance, the decomposition of germane (B1219785) (GeH₄) involves pathways leading to germylene (GeH₂) and atomic germanium, with activation energies calculated for these processes rsc.org.

Hydrolytic and Condensation Reactions in Sol-Gel Systems

Tetramethoxygermane, analogous to silicon alkoxides like TEOS and TMOS, can participate in sol-gel processes. The sol-gel method relies on the hydrolysis and condensation reactions of metal alkoxides to form inorganic oxide networks mdpi.comsigmaaldrich.comdtic.mil. In the hydrolysis step, an alkoxy group is replaced by a hydroxyl group, a process often described by a nucleophilic substitution mechanism mdpi.com. This is typically initiated by the addition of water to the alkoxide solution, and can be catalyzed by acids or bases mdpi.comsigmaaldrich.comdtic.mil.

The subsequent condensation reactions involve the linking of hydrolyzed species, forming Ge-O-Ge bonds and releasing alcohol or water mdpi.comsigmaaldrich.com. These reactions can occur via the condensation of two hydroxyl-bearing species or a mixed condensation between a hydroxyl-bearing species and an alkoxy-bearing species mdpi.com. The rate of these reactions, particularly hydrolysis, is influenced by temperature and pH nih.govresearchgate.netunt.eduundip.ac.idmdpi.com. Hydrolysis rates generally increase with temperature and are highest at low pH, while gelation rates tend to be highest at neutral pH nih.gov. Changes in pH can significantly affect the structure and properties of the resulting gel network, influencing pore size and rigidity undip.ac.idmdpi.com.

Organometallic Reactions of Tetramethoxygermane

Tetramethoxygermane can undergo reactions with various organometallic reagents, leading to the formation of new germanium-carbon bonds and a range of organogermane compounds.

Nucleophilic Additions and Elimination Pathways

While the term "nucleophilic addition" is typically associated with carbonyl compounds where a nucleophile attacks a C=O double bond, breaking the pi bond to form a tetrahedral intermediate libretexts.orgvedantu.compressbooks.publibretexts.org, in the context of metal alkoxides like tetramethoxygermane, nucleophilic attack can lead to substitution or elimination reactions. Nucleophiles can attack the germanium center, leading to the displacement of methoxy (B1213986) groups. For instance, reactions with alkoxides or other nucleophilic species can result in substitution pathways, forming new germanium-alkoxide or germanium-heteroatom bonds libretexts.org. Elimination pathways, though less commonly detailed for tetramethoxygermane itself, are a general feature of organometallic chemistry where reactive species can be generated through the loss of small molecules or fragments lumenlearning.comchromatographyonline.com.

Reactions with Organolithium and Related Reagents

Tetramethoxygermane readily reacts with organolithium and Grignard reagents, which are potent nucleophiles and strong bases. These reactions typically involve the nucleophilic attack of the carbanion from the organometallic reagent on the germanium center, leading to the displacement of methoxide (B1231860) groups and the formation of new germanium-carbon bonds Weather information for query: photolysis of tetramethoxygermane research findings [4][5]wikipedia.org. For example, reaction with organolithium compounds can lead to the formation of organogermanes Weather information for query: photolysis of tetramethoxygermane research findings [4][5]wikipedia.org. The general mechanism involves the carbanion attacking the electrophilic germanium atom, displacing a methoxide ligand. This process can be repeated with different organometallic reagents to introduce multiple organic groups onto the germanium atom, yielding compounds with the general formula GeR₄₋ₓXₓ, where X can be halogens or other ligands wikipedia.org. These reactions are fundamental for synthesizing a wide array of organogermanium compounds, including those used in materials science and organometallic chemistry wikipedia.org.

Gas-Phase Chemistry and Ion-Molecule Reactions of Germanium Methoxide

The gas-phase chemistry and ion-molecule reactions of tetramethoxygermane (Ge(OCH₃)₄), also referred to as germanium methoxide, have been investigated using advanced mass spectrometry techniques, including ion cyclotron resonance (ICR) and tandem mass spectrometry. These studies primarily focus on the reactivity of germanium-containing ions and the formation of new germanium-based species under controlled gaseous conditions.

Research has demonstrated that tetramethoxygermane undergoes nucleophilic reactions in the gas phase, leading to the formation of pentacoordinated germanium anions. These reactions typically involve the attack of an anionic nucleophile on the germanium center of tetramethoxygermane. Computational studies often complement experimental findings, providing insights into the reaction mechanisms and the stability of the resulting anionic species. For instance, studies have characterized the formation of species such as XGe(OCH₃)₃⁻, where X⁻ represents an incoming anionic nucleophile, highlighting the ability of germanium to expand its coordination sphere in the gas phase acs.orgpublish.csiro.auacs.org.

Furthermore, investigations into related germanium alkoxides, such as fluorinated species like FGe(OCH₃)₃⁻, have revealed specific fragmentation pathways. In these cases, elimination of formaldehyde (B43269) (CH₂O) has been identified as a primary reaction channel, indicating decomposition routes that can occur after initial ion formation iupac.org.

The techniques employed in these studies, such as ion cyclotron resonance mass spectrometry, allow for the isolation and reaction of specific ions, enabling detailed mechanistic investigations and the determination of thermochemical data. These methods are crucial for understanding the intrinsic reactivity of germanium compounds devoid of solvent effects acs.orgcolorado.edunist.gov.

Summary of Observed Gas-Phase Ion-Molecule Reaction Phenomena for Germanium Methoxide and Related Species:

| Reaction Type / Nucleophile | Observed Germanium Species | Key Observation/Mechanism | Reference(s) |

| Nucleophilic Attack | Pentacoordinated Ge anions | Formation of XGe(OCH₃)₃⁻ from Ge(OCH₃)₄ and nucleophile X⁻. Characterization of these species. | acs.orgpublish.csiro.auacs.org |

| Fragmentation | FGe(OCH₃)₃⁻ | Elimination of CH₂O as a primary decomposition channel for related fluorinated species. | iupac.org |

| General Reactivity | Various Ge-containing ions | Studies utilize techniques like ICR-MS to probe intrinsic reactivity and mechanisms. | acs.orgcolorado.edunist.gov |

Compound List:

Tetramethoxygermane (Ge(OCH₃)₄)

Germanium methoxide

Pentacoordinated Ge anions

XGe(OCH₃)₃⁻

FGe(OCH₃)₃⁻

Spectroscopic and Structural Elucidation of Tetramethoxygermane and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure and bonding in germanium compounds. By probing the interactions of these molecules with electromagnetic radiation, a wealth of information can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the local chemical environment of specific nuclei. For organogermanium compounds, including alkoxides like tetramethoxygermane, NMR studies of various nuclei provide complementary information.

1H and 13C NMR: These standard NMR techniques are used to characterize the organic ligands attached to the germanium center. For instance, in mixed alkoxide/siloxide species, the chemical shifts of protons (1H) and carbons (13C) in the methoxy (B1213986) groups can confirm the presence and structure of these ligands. nih.gov For example, in a mixed alkoxide/siloxide species, singlets in the 1H NMR spectrum can be assigned to the various organic moieties. nih.gov

73Ge NMR: The 73Ge isotope, with a nuclear spin of 9/2, is NMR active, but its study is challenging due to a low natural abundance (7.73%), a low magnetogyric ratio, and a significant quadrupole moment, which often leads to broad resonance signals. northwestern.eduresearchgate.net Despite these difficulties, 73Ge NMR provides direct information about the germanium center. The chemical shift of 73Ge is highly sensitive to its coordination number and the electronegativity of the substituents. For instance, the 73Ge NMR chemical shift of tetramethoxygermane (Ge(OMe)₄) is reported to be -37.8 ppm relative to GeMe₄. researchgate.netresearchgate.net An increase in the electron density at the germanium nucleus, for example by replacing electronegative ligands with less electronegative ones, leads to higher shielding and an upfield shift in the 73Ge NMR resonance. researchgate.net

19F and 29Si NMR: In derivatives of tetramethoxygermane containing fluorine or silicon, 19F and 29Si NMR spectroscopy can provide valuable structural information. For example, solid-state 19F MAS NMR has been used to probe the location and distribution of germanium atoms in the framework of certain zeolites, as the fluoride (B91410) ions' chemical environment is sensitive to the surrounding silicon and germanium atoms. researchgate.net Similarly, 29Si NMR can be used to characterize the silicon environment in germanosilicate materials and mixed siloxide-alkoxide complexes. nih.govresearchgate.net

| Compound | δ73Ge (ppm) |

|---|---|

| Ge(OMe)₄ | -37.8 |

| Ge(OEt)₄ | -43.9 |

| Ge(OPrn)₄ | -45.6 |

| Ge(OPri)₄ | -49.7 |

| Ge(OBun)₄ | -45.6 |

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. edinst.com These methods are complementary and provide a characteristic fingerprint of a compound, allowing for its identification and the study of its molecular structure. americanpharmaceuticalreview.comroutledge.com

In the context of tetramethoxygermane and its derivatives, IR and Raman spectra are characterized by bands corresponding to the stretching and bending vibrations of Ge-O and C-H bonds. For example, the IR spectra of bis(phthalocyaninato) rare earth complexes, which are large molecules, show a complex pattern of bands due to their low molecular symmetry. nih.gov Similarly, the IR and Raman spectra of complex minerals like ammoniovoltaite exhibit numerous bands corresponding to the various structural fragments. mdpi.com

Theoretical calculations, such as those using Gaussian03, can be employed to assign the observed vibrational frequencies to specific normal modes. nih.gov For instance, in a study of the germanium monoxide tetramer (Ge₄O₄), vibrational modes were assigned to Ge-O stretching and Ge-O-Ge bending motions. nih.gov The analysis of vibrational spectra can also reveal structural changes, such as the formation of different polymorphs or the interaction between molecules in a crystal lattice. americanpharmaceuticalreview.com

| Cluster | Bond | Symmetrical Stretching Mode (cm-1) |

|---|---|---|

| GeS₄ | Ge-S | - |

| GeS₃Br | Ge-S | - |

| GeS₂Br₂ | Ge-S | - |

| GeSBr₃ | Ge-S | - |

| GeBr₄ | Ge-Br | - |

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical state of the atoms within a material. researchgate.netkfupm.edu.sascivisionpub.com When a material is irradiated with X-rays, core electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its chemical environment.

XPS is particularly useful for studying thin films and the surface of materials derived from tetramethoxygermane. For example, in the analysis of germanium oxide (GeO₂) films, XPS can confirm the formation of GeO₂ and determine the oxidation state of germanium. kfupm.edu.saresearchgate.net The Ge 3d peak is often analyzed to identify the presence of germanium and its bonding state. researchgate.net Shifts in the binding energies, known as chemical shifts, provide information about the local chemical environment and can be correlated with the partial atomic charges on the atoms. acs.org For instance, the binding energies of core electrons in compounds of germanium can be correlated with their charge distributions. acs.org

X-ray Absorption Fine Structure (XAFS) is a powerful technique for probing the local atomic structure around a specific element. journaldephysique.orgresearchgate.net It involves measuring the X-ray absorption coefficient as a function of energy, typically near an absorption edge of the element of interest. The resulting spectrum can be divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

XANES: The XANES region provides information about the oxidation state and coordination geometry of the absorbing atom. researchgate.netmdpi.com For example, the Ge K-edge XANES spectra can distinguish between four-fold and six-fold coordinated germanium. researchgate.net The edge position in a XANES spectrum can indicate the oxidation state; for instance, the Ge K-edge of GeO₂ (Ge⁴⁺) is at a higher energy than that of Ge⁴⁺-bearing sulfides. mdpi.com

EXAFS: The EXAFS region contains information about the bond lengths, coordination numbers, and types of neighboring atoms. By analyzing the EXAFS data, it is possible to determine the local structural parameters around the germanium atoms in both crystalline and amorphous materials. researchgate.netaps.org For example, EXAFS has been used to determine the bond lengths and coordination numbers in organic germanium compounds. journaldephysique.orgresearchgate.net

XAFS studies have been instrumental in characterizing the local structure of GeO₂ nanoparticles derived from germanium isopropoxide, a related precursor to tetramethoxygermane. mdpi.com These studies have revealed changes in the crystalline structure and phase composition upon heat treatment. mdpi.com

Microscopic and Morphological Characterization

Microscopic techniques provide direct visualization of the morphology and structure of materials at the nanoscale.

Transmission Electron Microscopy (TEM) is an essential tool for the characterization of nanomaterials. delongamerica.com It uses a beam of electrons transmitted through an ultra-thin specimen to form an image. TEM can provide information on particle size, shape, morphology, and crystal structure. nanosurf.comnist.gov

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Regularity

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at high magnifications. mdpi.com It utilizes a focused beam of high-energy electrons to scan the sample's surface, generating signals that provide information about its texture, shape, and the regularity of its constituent particles. mdpi.commyscope.training

In the context of tetramethoxygermane derivatives, SEM is instrumental in characterizing the materials synthesized from this precursor. For instance, in the preparation of germanium-carbon nanofiber (Ge-CNF) composites, tetramethoxygermane serves as the germanium source. rsc.org SEM images of the resulting Ge-CNFs reveal a three-dimensional interconnected network of nanofibers. rsc.org After cycling in a lithium-ion battery setup, SEM analysis shows that this interconnected structure remains largely intact, without significant pulverization or fracture of the nanofibers, though the surface appears rougher due to the formation of a solid electrolyte interphase (SEI). rsc.org

Similarly, when organogermanium carboxylates, derived from processes that can involve germanium alkoxides like tetramethoxygermane, are used to deposit thin films, SEM is employed to study the surface morphology. ias.ac.in For example, SEM images of germanium (Ge) thin films show well-defined grain boundaries. ias.ac.in Upon oxidation to form germanium dioxide (GeO2), the grain boundaries in the resulting films appear more diffused. ias.ac.in

Furthermore, in the sol-gel synthesis of GeO2 nanoparticles from germanium isopropoxide, a related germanium alkoxide, SEM micrographs show that the resulting particles can have a mainly cubic shape. mdpi.com The morphology of GeO2 crystals can be indicative of their phase; for example, the rutile phase often exhibits a square shape, while the quartz phase can show spherulite patterns. researchgate.net

The versatility of SEM allows for the detailed examination of surface features, providing crucial insights into the physical form and structural integrity of materials derived from tetramethoxygermane.

| Material | Observed Morphology/Features | Reference |

|---|---|---|

| Ge-CNFs (from Tetramethoxygermane) | Three-dimensional interconnected network of nanofibers. | rsc.org |

| Ge-CNFs (after battery cycling) | Interconnected structure remains intact; surface becomes rougher due to SEI formation. | rsc.org |

| Ge Thin Film (from organogermanium carboxylates) | Well-defined grain boundaries. | ias.ac.in |

| GeO2 Film (from oxidation of Ge thin film) | Diffused grain boundaries. | ias.ac.in |

| GeO2 Nanoparticles (from Germanium Isopropoxide) | Mainly cubic shape. | mdpi.com |

| Rutile GeO2 | Square-shaped crystals. | researchgate.net |

| Quartz GeO2 | Spherulite patterns. | researchgate.net |

Powder X-ray Diffraction (XRD) for Crystalline Phase Identification

Powder X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystalline structure of materials. upenn.edu It operates on the principle of Bragg's Law, where X-rays are diffracted by the crystal lattice planes of a material, producing a unique diffraction pattern that serves as a fingerprint for its crystalline phases. creative-biostructure.com This technique is essential for identifying the polymorphs (different crystalline forms) of a substance and determining lattice parameters. creative-biostructure.com

In the study of materials derived from tetramethoxygermane, XRD is crucial for phase identification. For example, in the synthesis of Ge-CNFs, tetramethoxygermane is converted to GeO2 within the polymer fibers during electrospinning and stabilization. rsc.org Subsequent thermal treatment reduces the GeO2 to germanium (Ge) particles. rsc.org The crystalline phases of both Ge and GeO2 can be identified using XRD. The diffraction patterns of synthesized GeO2 often match the hexagonal crystalline structure reported in the literature. researchgate.net

When germanium thin films, produced from organogermanium precursors, are oxidized to GeO2, XRD is used to characterize the resulting films. ias.ac.in The analysis can confirm the formation of polycrystalline GeO2. researchgate.net Furthermore, annealing amorphous GeOx films at high temperatures can induce crystallization, and XRD patterns can track the emergence and growth of specific crystalline peaks, such as the (101) peak of the hexagonal GeO2 phase. researchgate.netresearchgate.net The average size of the nanoparticles within these films can also be estimated from the XRD data using the Scherrer formula. ias.ac.in For instance, GeO2 nanoparticles with an average size of 33 nm have been reported. ias.ac.in

Studies on GeO2 nanoparticles synthesized via sol-gel methods from germanium isopropoxide show that even without heat treatment, the resulting powder is crystalline, predominantly exhibiting the β-quartz phase. mdpi.com Upon annealing at increasing temperatures, XRD reveals the emergence of α-quartz and other quartz-like GeO2 structures. mdpi.com It is important to note that GeO2 exists in several polymorphs, including an α-quartz-like trigonal structure and a rutile-like tetragonal structure at ambient conditions. jussieu.fr High-pressure studies have shown transformations to other phases, such as a monoclinic P21/c structure. jussieu.fr

| Material | Precursor/Method | Identified Crystalline Phase(s) | Additional Findings | Reference |

|---|---|---|---|---|

| GeO2 | From Tetramethoxygermane during Ge-CNF synthesis | Hexagonal crystalline structure. | - | rsc.orgresearchgate.net |

| GeO2 Film | Oxidation of Ge thin film | Polycrystalline GeO2. | Average nanoparticle size of 33 nm estimated by Scherrer's formula. | ias.ac.inresearchgate.net |

| GeO2 Nanoparticles | Sol-gel from Germanium Isopropoxide | β-quartz (as-prepared), α-quartz and quartz-like (after annealing). | Particle size from 40-50 nm (pristine) to >100 nm (annealed). | mdpi.com |

| GeO2 (ambient) | - | α-quartz-like (trigonal) or rutile-like (tetragonal). | - | jussieu.fr |

| GeO2 (high pressure) | - | Monoclinic (P21/c). | Transformation occurs under compression. | jussieu.fr |

Dynamic Light Scattering (DLS) for Nanoparticle Size Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy, is a technique used to determine the size distribution of small particles and nanoparticles in a suspension. lsinstruments.ch It works by illuminating the particles with a laser and analyzing the fluctuations in the intensity of the scattered light, which are caused by the Brownian motion of the particles. nih.gov Smaller particles move more rapidly, causing faster fluctuations in the scattered light, while larger particles move more slowly, resulting in slower fluctuations. nih.gov The hydrodynamic diameter of the particles is then calculated from their diffusion coefficient using the Stokes-Einstein equation. lsinstruments.ch

For germanium nanoparticles synthesized in solution, DLS is a key method for characterizing their size. mdpi.com For example, in syntheses where the size of the germanium nanoparticles can be controlled by adjusting temperature and heating time, DLS is used to measure the resulting hydrodynamic diameter of the particles in the colloidal solution. mdpi.com This technique allows for the determination of the particle size distribution and the polydispersity index (PDI), which indicates the breadth of the size distribution. researchgate.net A low PDI value signifies a monodisperse sample with a narrow size distribution. ucd.ie

In the development of nanoparticle-based systems, such as for drug delivery, DLS is indispensable for proper characterization. ucd.ie The hydrodynamic size is a critical parameter as it can influence the biological behavior of the nanoparticles. researchgate.net For instance, DLS measurements can show an increase in the mean hydrodynamic size of nanoparticles after surface functionalization. researchgate.net It is important to prepare samples at dilute concentrations for DLS measurements to avoid issues with agglomeration, which can lead to inaccurate results. ucd.ie

While DLS provides the hydrodynamic diameter, it is often used in conjunction with other techniques like Transmission Electron Microscopy (TEM) for a more complete picture of nanoparticle size and morphology. mdpi.com

| Application | Measured Parameter | Key Findings | Reference |

|---|---|---|---|

| Size control of Ge nanoparticles | Hydrodynamic diameter | Heating increases nanoparticle diameter up to 10 nm; size is adjustable by varying temperature and time. | mdpi.com |

| Characterization of substituted Ge nanoparticles | Hydrodynamic diameter | Used to confirm comparable size and size distribution of halide-terminated and substituted nanoparticles. | mdpi.com |

| General nanoparticle characterization | Hydrodynamic size, Polydispersity Index (PDI) | DLS provides the size distribution and PDI; low PDI indicates monodispersity. | researchgate.netucd.ie |

Advanced Applications of Tetramethoxygermane As a Precursor Material in Materials Science

Chemical Vapor Deposition (CVD) of Germanium-Containing Films

Chemical Vapor Deposition is a powerful technique for producing high-quality thin films, where a substrate is exposed to volatile precursors that react or decompose on the substrate surface. Tetramethoxygermane is a suitable precursor for CVD due to its volatility and its capacity to decompose cleanly under specific conditions, such as laser induction, to deposit germanium-containing films.

Organooxogermanium Polymer Film Formation by Laser-Induced Decomposition

The laser-induced decomposition of tetramethoxygermane provides a precise method for depositing thin films of organooxogermanium polymers. rsc.orgresearchgate.net This process can be initiated through multiphoton absorption or by using a photosensitizer, such as sulfur hexafluoride (SF₆). rsc.org The properties of the resulting polymer films are highly dependent on the specific decomposition pathway initiated by the laser. rsc.orgresearchgate.net

Research has shown that films deposited via this method are characterized as reactive organooxogermanium polymers. rsc.orgresearchgate.net Spectroscopic analyses, including Infrared (IR), Visible (VIS), UV, and Electron Spectroscopy for Chemical Analysis (ESCA), have been employed to characterize these films. rsc.orgresearchgate.net A key characteristic of these films is their reactivity with the ambient atmosphere, specifically with moisture. This reactivity is attributed to the presence of CH₃OGe groups within the polymer structure, which can react with water from the air. rsc.orgresearchgate.net Transmission Electron Microscopy (TEM) has also been used to study the morphology of the deposited layers. researchgate.net The primary advantage of using cyclopentadienyl (B1206354) germanes as precursors is the ease of handling, which obviates the need for the extensive safety equipment required for germane (B1219785) (GeH₄). mit.edu Furthermore, the low decomposition temperatures (above 200°C) allow for film deposition under milder conditions. mit.edu

Fabrication of Germanium Oxide and Mixed Oxide Thin Films for Electronic and Optoelectronic Applications

Tetramethoxygermane is a recognized precursor for the deposition of germanium dioxide (GeO₂) thin films via techniques like Chemical Vapor Deposition (CVD) and Plasma-Enhanced Chemical Vapor Deposition (PECVD). google.com.pg Germanium oxide is a material of significant interest in the electronics industry due to its applications as a blue photoluminescent material and its use in high refractive index glasses for optoelectronic devices. ias.ac.in

While tetramethoxygermane is a viable precursor, studies have noted that its use can sometimes lead to films contaminated with carbon and hydrogen. ias.ac.in This has spurred research into alternative organogermanium precursors to achieve higher purity films. For instance, diethyl germanium bis-picolinate and trimethyl germanium quinaldate (B1226512) have been used in aerosol-assisted CVD (AACVD) to deposit germanium thin films at 700°C, which can then be oxidized at 600°C to yield GeO₂. ias.ac.in The resulting germanium oxide films have shown high resistivity, a characteristic of a typical insulator. ias.ac.in

Mixed oxide systems are also being explored. Rutile-structured germanium oxide (r-GeO₂) is a promising ultrawide band-gap semiconductor. aps.org Alloy thin films of rutile-structured GeₓSn₁₋ₓO₂ have been grown using a mist CVD technique, demonstrating the ability to engineer the band-gap by varying the germanium composition. aps.org These advanced films are candidates for future high-power electronic devices. aps.org

Table 1: Properties of Germanium and Germanium Oxide Films from CVD

| Precursor(s) | Deposition Method | Film Material | Deposition/Oxidation Temp. | Film Properties/Characterization | Reference |

| Tetramethoxygermane | Laser-induced CVD | Organooxogermanium Polymer | Not specified | Reactive films containing CH₃OGe groups | rsc.orgresearchgate.net |

| Tetramethoxygermane | CVD/PECVD | Germanium Dioxide (GeO₂) | Not specified | Water-soluble oxide material | google.com.pg |

| Diethyl germanium bis-picolinate, Trimethyl germanium quinaldate | AACVD | Germanium (Ge), subsequently Germanium Dioxide (GeO₂) | 700°C (Ge), 600°C (GeO₂) | GeO₂ resistivity: 35.6 kΩ-cm; Average GeO₂ nanoparticle size: 33 nm | ias.ac.in |

| Germanium tetrachloride (GeCl₄), Oxygen (O₂) | Hot-wall CVD | Germanium Dioxide (GeO₂) | 1000°C | Used as a buffer layer for germanium sulphide waveguides | soton.ac.uk |

Sol-Gel Synthesis of Germanium-Based Nanomaterials

The sol-gel process is a versatile wet-chemical technique used for fabricating materials, particularly metal oxides, from molecular precursors. azonano.comrsc.org It involves the transition of a system from a liquid "sol" into a solid "gel" phase. For germanium-based nanomaterials, alkoxide precursors like tetramethoxygermane are hydrolyzed and condensed to form a three-dimensional Ge-O-Ge network. nih.govacs.org This method offers excellent control over the final product's texture, size, and surface properties at mild processing temperatures. mdpi.com

Preparation of Nano-sized Germanium Dioxide (Germania) Structures

The sol-gel method is well-suited for preparing nano-sized germanium dioxide (GeO₂), also known as germania. mdpi.com The process typically involves the hydrolysis of a germanium alkoxide precursor, such as tetramethoxygermane or germanium isopropoxide, in an alcohol or water-based solution. azonano.comnih.govmdpi.com The hydrolysis and subsequent condensation reactions lead to the formation of a gel, which upon drying and heat treatment, yields GeO₂ nanostructures. mdpi.com

Researchers have developed facile, surfactant-free sol-gel methodologies to produce GeO₂ nanoparticles with controlled morphologies. rsc.org By carefully adjusting reaction parameters such as the water-to-ethanol ratio, ammonium (B1175870) hydroxide (B78521) concentration, reaction time, and temperature, the size and shape of the nanoparticles can be tailored. rsc.org Studies using germanium isopropoxide have shown that crystalline GeO₂ nanoparticles with a dominant β-quartz phase can be formed even without heat treatment, with particle sizes ranging from 40 to 50 nm. mdpi.com Subsequent annealing at temperatures between 500°C and 1000°C can induce phase transformations and increase crystallite size to over 100 nm. mdpi.com

Engineering of Hybrid Organic-Inorganic Coatings and Adsorbents

A significant application of tetramethoxygermane in sol-gel chemistry is the creation of hybrid organic-inorganic materials. nih.govacs.orggmidental.com These materials combine the properties of both the inorganic germania network (e.g., mechanical strength, thermal stability) and an organic component (e.g., flexibility, functionality). mdpi.com Tetramethoxygermane serves as the inorganic precursor, forming a germania sol-gel network through hydrolytic polycondensation. nih.govacs.org Simultaneously, this growing network reacts with sol-gel-active organic ligands to form a covalently bonded hybrid material. nih.govacs.org

This approach has been successfully used to develop novel coatings for capillary microextraction and gas chromatography. nih.govacs.org By selecting appropriate organic ligands, the polarity and extraction selectivity of the coating can be precisely tuned. For example, ligands such as hydroxy-terminated poly(dimethylsiloxane), hydroxy-terminated poly(dimethyldiphenylsiloxane), and 3-aminopropyltrimethoxysilane (B80574) have been incorporated into a germania network. nih.govacs.org The resulting hybrid coatings have demonstrated excellent stability under harsh conditions, including extreme pH, high temperatures, and aggressive solvents, making them effective sorbents for extracting trace organic compounds from aqueous samples. nih.govacs.org

Table 2: Examples of Hybrid Organic-Inorganic Coatings from Tetramethoxygermane

| Organic Ligand | Application | Properties | Reference |

| Hydroxy-terminated poly(dimethylsiloxane) | Capillary Microextraction, Gas Chromatography | Tunable polarity and extraction selectivity | nih.govacs.org |

| Hydroxy-terminated poly(dimethyldiphenylsiloxane) | Capillary Microextraction, Gas Chromatography | Excellent stability at extreme pH and high temperatures | nih.govacs.org |

| 3-Aminopropyltrimethoxysilane | Capillary Microextraction, Gas Chromatography | Effective for extracting various organic analytes (PAHs, aldehydes, etc.) | nih.govacs.org |

Formation of Complex Germanium-Containing Nanocomposites (e.g., Metal Oxide-Germanium Oxide Systems)

The sol-gel process, with tetramethoxygermane as a precursor, is also employed in the synthesis of complex nanocomposites, including metal oxide-germanium oxide systems. googleapis.comencyclopedia.pub These materials integrate nanoparticles of a secondary phase, such as a metal or another metal oxide, within a germania matrix, or vice versa. mdpi.com The synthesis of these nanocomposites is critical for applications in catalysis, plasmonics, and electronics. mdpi.com

For example, nanocomposites consisting of silver (Ag) nanoparticles embedded in a GeO₂-SiO₂ matrix have been fabricated. researchgate.net In such systems, the sol-gel method can be used to form the oxide matrix around pre-formed nanoparticles. researchgate.net The versatility of sol-gel chemistry allows for the creation of a wide range of multicomponent oxide materials with controlled composition and nanostructure. mdpi.com The synthesis often involves the co-hydrolysis and condensation of multiple metal alkoxide precursors. The ability to create these complex architectures at the nanoscale opens up possibilities for developing materials with novel synergistic properties derived from the interaction between the different components. encyclopedia.pubrsc.org

Precursor in Organometallic Chemistry and Inorganic Polymer Synthesis

The utility of tetramethoxygermane as a building block in organometallic and polymer chemistry is significant. It provides a reliable pathway to introduce germanium atoms into a wide range of molecular architectures, leading to materials with tailored properties.

Tetramethoxygermane is a key starting material for the synthesis of various organogermanium compounds. wikipedia.org These compounds are valued in organic synthesis and materials science. sioc-journal.cn The methoxide (B1231860) groups in tetramethoxygermane can be substituted by organic groups through reactions with organolithium or Grignard reagents, enabling the formation of stable germanium-carbon bonds. wikipedia.org For instance, trimethoxygermyl compounds can be synthesized from tetramethoxygermane, which are then used to create more complex structures like trithiagermatranes. clockss.org

A notable application is in the synthesis of germanones, which are the germanium analogues of ketones containing a germanium-oxygen double bond (Ge=O). researchgate.net These species are typically highly reactive and prone to polymerization. researchgate.net However, sterically demanding reagents can be used to isolate stable germanone (B8691468) derivatives. In a specific reaction, tetramethoxygermane reacts with two molar equivalents of 2,6-bis(diisopropylaminomethyl)phenyllithium (ArLi) to produce a colorless crystalline product, dimethoxybis[2,6-bis(diisopropylaminomethyl)phenyl]germane. dntb.gov.uaresearchgate.net This demonstrates a controlled substitution reaction where two methoxy (B1213986) groups are replaced by bulky aryl ligands, a step towards creating a synthetic equivalent of a germanone derivative. researchgate.net

Table 1: Synthesis of Organogermanium Compounds from Tetramethoxygermane

| Reactant | Reagent | Product | Application/Significance |

| Tetramethoxygermane (Ge(OCH₃)₄) | 2,6-bis(diisopropylaminomethyl)phenyllithium | Dimethoxybis[2,6-bis(diisopropylaminomethyl)phenyl]germane | Precursor for germanone synthesis dntb.gov.uaresearchgate.net |

| Tetramethoxygermane (Ge(OCH₃)₄) | Sodium methoxide (NaOMe) followed by tris(2-mercaptoethyl)amine | 1-Substituted trithiagermatranes | Bioactive organogermanium compounds clockss.org |

| Tetramethoxygermane (Ge(OCH₃)₄) | Laser-induced decomposition | Reactive organooxogermanium polymers | Formation of inorganic polymers researchgate.net |

Furthermore, tetramethoxygermane has been used to generate reactive organooxogermanium polymers through methods like laser-induced decomposition. researchgate.net The properties of the resulting polymer films depend on the specific decomposition method used. researchgate.net Analysis of polymers derived from tetramethoxygermane and hydroxy-terminated polydimethylsiloxane (B3030410) (PDMS) helps in identifying the bonding and oxidation states of the polymer's constituents. researchgate.net

Germanium-containing materials can exhibit significant catalytic activity, and tetramethoxygermane is an important precursor for creating these systems. Germanium-based catalysts, often in the form of germanium dioxide (GeO₂), are known to be effective in polymerization reactions, such as the synthesis of poly(ethylene terephthalate) (PET). mdpi.com Tetramethoxygermane can be readily converted to GeO₂ through hydrolysis, making it a convenient precursor for such catalysts. cymitquimica.comrsc.org

The incorporation of germanium into catalytic systems can enhance their performance. For example, in the synthesis of poly(ethylene terephthalate-co-isosorbide terephthalate), bimetallic catalytic systems containing germanium have been explored. mdpi.com A combination of antimony (Sb) and germanium catalysts can lead to polymers with reduced coloration, which is a desirable property. mdpi.com The presence of germanium may help stabilize antimony in its +3 oxidation state, preventing the formation of metallic antimony which causes discoloration. mdpi.com The development of such catalytic systems is crucial for producing polymers with specific properties. rsc.org Catalysts, in general, work by providing an alternative reaction pathway with lower activation energy, thereby increasing the reaction rate without being consumed. cas.org

The versatility of tetramethoxygermane also extends to its use in producing inorganic polymers that can serve as catalyst supports or as catalysts themselves. wikipedia.orgmetu.edu.tr The ability to tailor the structure of these polymers at a molecular level allows for the design of catalytic systems with high activity and selectivity for various chemical transformations. rsc.orgnsf.gov

Role in Advanced Semiconductor Materials Manufacturing

Tetramethoxygermane is a valuable precursor in the manufacturing of advanced semiconductor materials, primarily due to its ability to yield high-purity germanium and germanium oxide. cymitquimica.com Germanium is a semiconductor with higher electron and hole mobilities than silicon, making it attractive for high-speed microelectronic devices. ias.ac.in

One key application involves the use of tetramethoxygermane in chemical vapor deposition (CVD) or sol-gel processes to create thin films. ias.ac.incore.ac.uk It can be hydrolyzed to form germanium dioxide (GeO₂), a dielectric material with a high refractive index used in optical coatings and as an insulator in semiconductor devices. cymitquimica.comias.ac.in For example, GeO₂-based glasses are used for nanoconnections in optoelectronic devices. ias.ac.in

A multi-step process utilizing tetramethoxygermane as a precursor is employed to create germanium-based photonic crystals. Miguez et al. used tetramethoxygermane to infiltrate synthetic opal structures. vdoc.pub The process involves the following steps:

Infiltration : The opal structure is soaked in tetramethoxygermane.

Hydrolysis : The tetramethoxygermane within the opal pores hydrolyzes at room temperature to form germanium dioxide (GeO₂).

Reduction : The GeO₂ is subsequently reduced to metallic germanium (a semiconductor) in a hydrogen atmosphere at high temperatures. vdoc.pub This infiltration-hydrolysis-reduction cycle can be repeated to increase the germanium content within the opal matrix. vdoc.pub

Table 2: Process Steps for Fabricating Germanium Nanostructures Using Tetramethoxygermane

| Step | Process | Precursor/Intermediate | Result |

| 1 | Infiltration | Tetramethoxygermane | Precursor fills the pores of a template (e.g., silica (B1680970) opal) vdoc.pub |

| 2 | Hydrolysis | Germanium Dioxide (GeO₂) | Solid GeO₂ forms within the template pores cymitquimica.comvdoc.pub |

| 3 | Reduction | Metallic Germanium (Ge) | GeO₂ is reduced to form a germanium semiconductor nanostructure vdoc.pub |

This method allows for the fabrication of three-dimensionally ordered macroporous germanium, a material with potential applications in photonics and electronics. While this process can lead to significant volume shrinkage and cracks, it highlights the role of tetramethoxygermane as a molecular precursor for building complex semiconductor architectures. vdoc.pub The quality and properties of the resulting semiconductor thin films are critical for device performance. jos.ac.cnscirp.orgidasonic.com

Future Research Trajectories and Interdisciplinary Perspectives

Innovations in Tetramethoxygermane Synthesis and Derivatization

Future research in the synthesis of tetramethoxygermane is moving beyond traditional methods towards more efficient, sustainable, and precisely controlled processes. A significant area of innovation lies in electrochemical synthesis, which offers a direct and highly efficient route to germanium alkoxides. This method involves the anodic dissolution of germanium in alcohols in the presence of an electrolyte, providing a streamlined process with high current efficiency. researchgate.net

Another promising avenue is the development of novel heteroleptic germanium precursors. acs.orgnih.govresearchgate.net By incorporating different ligands into the germanium complex, researchers can fine-tune the precursor's properties, such as volatility and reactivity, for specific applications like Atomic Layer Deposition (ALD). acs.orgnih.govresearchgate.net This approach allows for the creation of a diverse library of germanium compounds with tailored characteristics. researchgate.net The derivatization of tetramethoxygermane and other germanium alkoxides is also a key area of focus, enabling the synthesis of functionalized materials with unique properties. researchgate.net

| Synthesis Method | Description | Potential Advantages |

| Electrochemical Synthesis | Anodic dissolution of germanium in an alcohol with an electrolyte. researchgate.net | High current efficiency (88-95%), direct conversion. researchgate.net |

| Heteroleptic Precursor Synthesis | Combining different ligands with the germanium center. acs.orgnih.gov | Tunable volatility and reactivity for applications like ALD. acs.orgnih.gov |

Elucidation of Complex Reaction Mechanisms at the Molecular Level

A deeper understanding of the reaction mechanisms of tetramethoxygermane at the molecular level is crucial for controlling the properties of the resulting materials. The hydrolysis and condensation of tetramethoxygermane are fundamental processes in sol-gel synthesis, leading to the formation of germanium dioxide networks. rsc.orgmdpi.com While extensive research has been conducted on the analogous silicon-based compounds like tetraethoxysilane (TEOS), detailed kinetic studies on tetramethoxygermane are an active area of investigation. scispace.comresearchgate.netresearchgate.net

Computational analysis is becoming an indispensable tool for dissecting these complex reaction pathways. smu.eduresearchgate.net Techniques like the Reaction Path Hamiltonian (RPH) and the United Reaction Valley Approach (URVA) allow for a detailed examination of the energy landscapes and transitional states involved in chemical reactions. smu.edu By applying these computational methods, researchers can identify reaction phases, from initial reactant contact to final product separation, providing a comprehensive picture of the underlying chemical transformations. smu.eduarxiv.orgethz.ch This level of insight is critical for optimizing reaction conditions and tailoring the final material properties.

Key reaction steps in the sol-gel process involving tetramethoxygermane include:

Hydrolysis: The replacement of methoxy (B1213986) groups with hydroxyl groups upon reaction with water.

Condensation: The formation of Ge-O-Ge bridges through either water-producing or alcohol-producing reactions between hydroxylated germanium species. youtube.com

Rational Design of Germanium-Functionalized Materials for Emerging Technologies

Tetramethoxygermane is a key precursor for the rational design of a wide array of germanium-functionalized materials. google.com The sol-gel method, utilizing tetramethoxygermane, enables the synthesis of germania (GeO₂) based materials with applications in analytical sample preparation and chromatography due to their enhanced pH and thermal stability compared to their silica (B1680970) counterparts. usf.edu These materials can be further functionalized with organic ligands to create hybrid organic-inorganic coatings with tailored polarity for specific separation needs. usf.edu

In the realm of electronics and photonics, germanium is a material of significant interest due to its compatibility with silicon-based CMOS technology and its potential as a light-emitting material. mit.eduresearchgate.net Tetramethoxygermane can be used to create germanium-containing thin films and nanostructures, such as carbon-coated germanium nanowires, which are being explored as high-capacity anode materials for Li-ion batteries. bohrium.com Furthermore, GeO₂ nanoparticles synthesized via sol-gel processes from germanium alkoxides are being investigated for their applications in optics and microelectronics. mdpi.com The ability to precisely control the composition and microstructure of these materials through careful precursor design and process control is a central theme in this area of research. rsc.orgsemanticscholar.org

| Application Area | Material Example | Precursor |

| Analytical Chemistry | Germania-based hybrid organic-inorganic coatings usf.edu | Tetramethoxygermane usf.edu |

| Energy Storage | Carbon-coated germanium nanowires bohrium.com | Tetramethoxygermane bohrium.com |

| Photonics | Erbium-doped SiO₂:GeO₂ films semanticscholar.org | Germanium Alkoxides semanticscholar.org |

| Microelectronics | GeO₂ nanoparticles mdpi.com | Germanium Isopropoxide mdpi.com |

Computational Materials Discovery and Data-Driven Approaches in Germanium Chemistry

The fields of computational materials discovery and data-driven science are set to revolutionize the way new germanium-based materials are developed. tum.deyoutube.com By leveraging machine learning and high-throughput computational screening, researchers can accelerate the identification of promising new materials with desired properties. aip.orgacs.org These approaches can be used to predict the stability, electronic structure, and other key characteristics of novel germanium compounds before they are synthesized in the lab, significantly reducing the time and cost of experimental research. acs.orgacs.org

Data-driven strategies are being employed to design alloys with targeted magnetic properties and to explore the vast chemical space of potential new materials. cambridge.org For instance, machine learning interatomic potentials are being developed to study the kinetics of phase transitions in germanium under pressure. aip.org In the context of germanium chemistry, these computational tools can be used to design new precursors with optimal properties for specific deposition techniques or to predict the performance of germanium-based materials in various applications, from electronics to catalysis. researchgate.netnih.gov The integration of computational chemistry, machine learning, and experimental synthesis creates a powerful feedback loop for the accelerated design and discovery of next-generation germanium-functionalized materials.

Q & A

Q. What are the critical safety protocols for handling Tetramethoxygermane in laboratory settings?

Tetramethoxygermane poses significant health risks, including severe eye irritation, respiratory tract damage, and skin dehydration due to methanol generation upon hydrolysis. Researchers must:

- Use fume hoods to avoid inhalation exposure .

- Wear nitrile gloves and safety goggles to prevent skin/eye contact .

- Store the compound in moisture-free containers to minimize hydrolysis .

- Dispose of spills via absorption with non-combustible materials and incineration, adhering to environmental regulations .

Q. What analytical techniques are routinely used to characterize Tetramethoxygermane and its derivatives?

Common methods include:

- Infrared (IR) Spectroscopy : To identify methoxy (O–CH₃) and Ge–O bonding signatures .

- X-ray Diffraction (XRD) : For crystallographic analysis of synthesized organogermanium polymers .

- Electron Spectroscopy for Chemical Analysis (ESCA) : To determine surface composition and oxidation states of deposited films .

- Transmission Electron Microscopy (TEM) : For nanostructural imaging of CVD-derived layers .

Q. How does hydrolysis impact the stability of Tetramethoxygermane during experiments?

Hydrolysis generates methanol, which can alter reaction pathways and degrade experimental reproducibility. To mitigate:

- Conduct reactions under inert atmospheres (e.g., nitrogen/argon) .

- Pre-dry solvents and glassware to eliminate ambient moisture .

- Monitor reaction progress via gas chromatography to detect methanol byproducts .

Advanced Research Questions

Q. What experimental design considerations are critical for laser-induced chemical vapor deposition (CVD) using Tetramethoxygermane?

Laser parameters and decomposition modes significantly influence film properties:

- Multiphoton vs. SF₆-Sensitized Decomposition : Multiphoton processes yield denser films with higher Ge–O crosslinking, while SF₆ sensitization produces porous, reactive polymers .

- Substrate Temperature : Lower temperatures (<100°C) favor amorphous films, whereas higher temperatures (>200°C) promote crystalline GeO₂ domains .

- Post-Deposition Handling : Films react with atmospheric moisture, necessitating immediate encapsulation or characterization under controlled environments .

Q. How can contradictory data on the reactivity of Tetramethoxygermane-derived polymers be resolved?

Discrepancies often arise from differences in synthesis conditions or characterization timing:

- Time-Resolved IR Spectroscopy : Track post-deposition oxidation kinetics to standardize aging protocols .

- Comparative ESCA Analysis : Quantify surface vs. bulk composition to distinguish intrinsic reactivity from environmental contamination .

- Replicate Studies : Use identical laser fluence (e.g., 50–200 mJ/cm²) and gas-phase concentrations (e.g., 0.1–1.0 Torr) to ensure reproducibility .

Q. What strategies optimize the synthesis of T4M-type compounds (M = Ge) using Tetramethoxygermane?

Key factors include:

- Ligand Selection : Tropolone derivatives enhance stability via chelation, reducing Ge–O bond hydrolysis .

- Solvent Choice : Anhydrous tetrahydrofuran (THF) minimizes side reactions compared to protic solvents .

- Stoichiometric Control : A 1:4 molar ratio of tropolone to Tetramethoxygermane maximizes yield in T4Ge complexes .

Methodological Challenges and Solutions

Q. How should researchers address the lack of published thermodynamic data (e.g., vapor pressure, decomposition temperature) for Tetramethoxygermane?

- Experimental Estimation : Use thermogravimetric analysis (TGA) to determine decomposition thresholds under inert atmospheres .

- Computational Modeling : Apply density functional theory (DFT) to predict vapor pressure and phase behavior .

- Analogous Compounds : Extrapolate data from tetramethoxysilane (Si analogue) with adjustments for Ge’s larger atomic radius .

Q. What are the best practices for ensuring reproducibility in organogermanium polymer synthesis?

- Standardized Precursor Purity : Verify Tetramethoxygermane purity (>98%) via ¹H NMR or GC-MS before use .

- Environmental Controls : Maintain humidity levels <5% using desiccant chambers during synthesis .

- Cross-Lab Validation : Collaborate with independent labs to validate protocols using shared instrumentation settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.